molecular formula C6H4F2N2O2 B1293778 2,4-Difluoro-6-nitroaniline CAS No. 364-30-7

2,4-Difluoro-6-nitroaniline

Cat. No. B1293778
M. Wt: 174.1 g/mol
InChI Key: WPEUQAOOZXFRKZ-UHFFFAOYSA-N
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Patent
US05965775

Procedure details

Thus WO 96/02493, starting from 2,4-difluoroaniline, discloses a synthesis proceeding via five stages. 2,4-Difluoroaniline is first reacted with acetic anhydride, the resulting acetanilide is nitrated by means of HNO3 /H2SO4, the acetyl radical is removed and 2,4-difluoro-6-nitroaniline is obtained. By reaction of the 2,4-difluoro-6-nitroaniline with sodium nitrite, the amino group can be removed and 3,5-difluoronitrobenzene is obtained, which can be converted into 3,5-difluoroaniline by reduction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:3]=1[NH2:4].C(OC(=O)C)(=O)C.C(NC1C=CC=CC=1)(=O)C.[N+:27]([O-])([OH:29])=[O:28].OS(O)(=O)=O>>[F:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[C:5]([N+:27]([O-:29])=[O:28])[C:3]=1[NH2:4] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-].OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the acetyl radical is removed

Outcomes

Product
Name
Type
product
Smiles
FC1=C(N)C(=CC(=C1)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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